Cas no 1211723-16-8 (ethyl 4-{2-2-(thiophene-3-amido)-1,3-thiazol-4-ylacetamido}piperidine-1-carboxylate)

ethyl 4-{2-2-(thiophene-3-amido)-1,3-thiazol-4-ylacetamido}piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-{2-2-(thiophene-3-amido)-1,3-thiazol-4-ylacetamido}piperidine-1-carboxylate
- F2202-2534
- ethyl 4-(2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate
- ethyl 4-[[2-[2-(thiophene-3-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate
- ethyl 4-{2-[2-(thiophene-3-amido)-1,3-thiazol-4-yl]acetamido}piperidine-1-carboxylate
- 1211723-16-8
- AKOS024628439
-
- インチ: 1S/C18H22N4O4S2/c1-2-26-18(25)22-6-3-13(4-7-22)19-15(23)9-14-11-28-17(20-14)21-16(24)12-5-8-27-10-12/h5,8,10-11,13H,2-4,6-7,9H2,1H3,(H,19,23)(H,20,21,24)
- InChIKey: AZAHGZLCPRSSND-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(C2=CSC=C2)=O)=NC(=C1)CC(NC1CCN(C(=O)OCC)CC1)=O
計算された属性
- せいみつぶんしりょう: 422.10824754g/mol
- どういたいしつりょう: 422.10824754g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 572
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 157Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
ethyl 4-{2-2-(thiophene-3-amido)-1,3-thiazol-4-ylacetamido}piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2202-2534-30mg |
ethyl 4-{2-[2-(thiophene-3-amido)-1,3-thiazol-4-yl]acetamido}piperidine-1-carboxylate |
1211723-16-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2202-2534-10μmol |
ethyl 4-{2-[2-(thiophene-3-amido)-1,3-thiazol-4-yl]acetamido}piperidine-1-carboxylate |
1211723-16-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2202-2534-100mg |
ethyl 4-{2-[2-(thiophene-3-amido)-1,3-thiazol-4-yl]acetamido}piperidine-1-carboxylate |
1211723-16-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2202-2534-20μmol |
ethyl 4-{2-[2-(thiophene-3-amido)-1,3-thiazol-4-yl]acetamido}piperidine-1-carboxylate |
1211723-16-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2202-2534-5mg |
ethyl 4-{2-[2-(thiophene-3-amido)-1,3-thiazol-4-yl]acetamido}piperidine-1-carboxylate |
1211723-16-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2202-2534-2μmol |
ethyl 4-{2-[2-(thiophene-3-amido)-1,3-thiazol-4-yl]acetamido}piperidine-1-carboxylate |
1211723-16-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2202-2534-75mg |
ethyl 4-{2-[2-(thiophene-3-amido)-1,3-thiazol-4-yl]acetamido}piperidine-1-carboxylate |
1211723-16-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2202-2534-5μmol |
ethyl 4-{2-[2-(thiophene-3-amido)-1,3-thiazol-4-yl]acetamido}piperidine-1-carboxylate |
1211723-16-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2202-2534-1mg |
ethyl 4-{2-[2-(thiophene-3-amido)-1,3-thiazol-4-yl]acetamido}piperidine-1-carboxylate |
1211723-16-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2202-2534-4mg |
ethyl 4-{2-[2-(thiophene-3-amido)-1,3-thiazol-4-yl]acetamido}piperidine-1-carboxylate |
1211723-16-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
ethyl 4-{2-2-(thiophene-3-amido)-1,3-thiazol-4-ylacetamido}piperidine-1-carboxylate 関連文献
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
ethyl 4-{2-2-(thiophene-3-amido)-1,3-thiazol-4-ylacetamido}piperidine-1-carboxylateに関する追加情報
Ethyl 4-{2-2-(Thiophene-3-Amido)-1,3-Thiazol-4-Ylacetamido}Piperidine-1-Carboxylate: A Comprehensive Overview
Ethyl 4-{2-2-(Thiophene-3-amido)-1,3-thiazol-4-ylacetamido}piperidine-1-carboxylate is a complex organic compound with the CAS number 1211723-16-8. This compound has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential applications. The molecule incorporates a piperidine ring, a thiazole moiety, and a thiophene group, all of which contribute to its versatile chemical properties.
The thiazole ring in the molecule is a key structural element, known for its aromaticity and ability to participate in various chemical reactions. Recent studies have highlighted the importance of thiazole-containing compounds in drug design, particularly in the development of anti-inflammatory and antitumor agents. The thiophene group further enhances the compound's electronic properties, making it a promising candidate for use in organic electronics and optoelectronic devices.
The piperidine ring serves as a flexible backbone, allowing for diverse functionalization and interaction with biological systems. This feature has led to investigations into the compound's potential as a drug delivery vehicle. Researchers have explored its ability to form stable complexes with various therapeutic agents, enhancing their bioavailability and targeting efficiency.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of ethyl 4-{2-2-(thiophene-3-amido)-1,3-thiazol-4-ylacetamido}piperidine-1-carboxylate. Novel methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have significantly improved the yield and purity of the compound. These developments have facilitated its application in large-scale production for both academic research and industrial purposes.
In terms of physical properties, ethyl 4-{2-2-(thiophene-3-amido)-1,3-thiazol-4-ylacetamido}piperidine-1-carboxylate exhibits a high degree of solubility in organic solvents, making it suitable for various analytical techniques such as NMR spectroscopy and mass spectrometry. Its thermal stability has also been tested under different conditions, revealing its potential for use in high-temperature applications.
The compound's biological activity has been extensively studied. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary studies on its cytotoxicity indicate selective toxicity towards cancer cells, making it a promising candidate for anticancer drug development.
Recent research has also explored the use of ethyl 4-{2-2-(thiophene-3-amido)-1,3-thiazol-4-y acetamido} piperidine -1-carboxylate in the field of nanotechnology. Its ability to self-assemble into nanostructures has opened new avenues for its application in drug delivery systems and biosensors. These findings underscore the compound's versatility and its potential impact across multiple scientific disciplines.
In conclusion, ethyl 4-{2 - 2 - (thiophene - 3 - amido) - 1 , 3 - thiazol - 4 - yl acetamido } piperidine - 1 - carboxy late represents a multifaceted compound with significant potential in various fields. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for future research and development efforts.
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